2-Amino-4-propylpyrimidine-5-carboxylic acid
Description
2-Amino-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a six-membered aromatic ring with an amino group at position 2, a propyl substituent at position 4, and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the propyl chain. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly in enzyme inhibition and nucleotide analog synthesis .
Properties
IUPAC Name |
2-amino-4-propylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-3-6-5(7(12)13)4-10-8(9)11-6/h4H,2-3H2,1H3,(H,12,13)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGIAJGIHGLMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257620 | |
| Record name | 2-Amino-4-propyl-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127958-02-5 | |
| Record name | 2-Amino-4-propyl-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127958-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-propyl-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-propylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes with guanidine derivatives under controlled conditions. One common method involves the reaction of 4-propylbenzaldehyde with guanidine carbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of 2-Amino-4-propylpyrimidine-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-propylpyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-4-propylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of nucleic acid synthesis and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 4
- 4-Methylpyrimidine Derivatives: 4-Amino-2-methylpyrimidine-5-carboxylic acid (CAS 769-52-8) replaces the propyl group with a methyl group. 2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS 89581-58-8) substitutes the amino group with chlorine, increasing electrophilicity and altering reactivity in nucleophilic substitution reactions .
- 4-Ethyl and Cyclopropyl Derivatives: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS 81633-29-6) features an ethyl ester instead of a carboxylic acid, which may improve membrane permeability but reduce metabolic stability .
Functional Group Modifications at Position 2
- Amino vs. Methylamino Groups: 2-(Methylamino)pyrimidine-5-carboxylic acid (CAS 5388-21-6) replaces the primary amino group with a methylamino substituent. This modification reduces hydrogen-bonding capacity, which may diminish interactions with polar biological targets .
- Thioether and Halogen Substituents: 2-Methylsulfanylpyrimidine-4-carboxylic acid (CAS 1126-44-9) introduces a sulfur-containing group, increasing hydrophobicity and altering redox properties compared to amino-substituted analogs .
Carboxylic Acid vs. Ester Derivatives
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS 15400-53-0) demonstrates how esterification at position 5 can mask the carboxylic acid’s acidity, improving bioavailability but requiring metabolic activation for therapeutic efficacy .
- Pyrimidine-4-carboxylic acid (CAS 31462-59-6) lacks substituents at positions 2 and 4, resulting in a simpler scaffold with reduced steric and electronic complexity .
Solubility and Lipophilicity
The propyl group in 2-amino-4-propylpyrimidine-5-carboxylic acid increases logP compared to methyl or hydroxyl analogs, suggesting greater membrane permeability but lower aqueous solubility. For example, 4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid (CAS 3650-93-9) contains a hydroxyl group, enhancing solubility but reducing lipophilicity .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
2-Amino-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its diverse biological activities. Its structure features an amino group at the second position, a propyl group at the fourth position, and a carboxylic acid at the fifth position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 181.19 g/mol
The biological activity of 2-Amino-4-propylpyrimidine-5-carboxylic acid can be attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity through binding to specific receptors or enzymes, potentially affecting cellular signaling pathways and nucleic acid synthesis.
Antimicrobial Activity
Research indicates that 2-Amino-4-propylpyrimidine-5-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of pyrimidine compounds can suppress COX-2 activity, which is crucial in inflammatory processes. For instance, compounds similar to 2-Amino-4-propylpyrimidine-5-carboxylic acid have shown IC values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. It has been found to induce G2/M cell cycle arrest in cancer cells and disrupt microtubule formation, which is essential for cell division. This mechanism suggests its potential role as an anticancer therapeutic agent .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
